molecular formula C9H7BrFNO2S B6215870 4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride CAS No. 2742660-66-6

4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride

Cat. No.: B6215870
CAS No.: 2742660-66-6
M. Wt: 292.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a sulfonyl fluoride group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride typically involves multiple steps. One common method starts with the bromination of 1-methylindole to introduce the bromine atom at the 4th position. This is followed by the sulfonylation of the indole ring at the 3rd position using sulfonyl chloride reagents. Finally, the sulfonyl chloride is converted to sulfonyl fluoride using fluoride sources such as potassium fluoride or cesium fluoride under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.

    Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can affect various biological pathways and processes, making the compound useful for studying enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-indole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    4-bromo-3-methyl-1H-indole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    1-methyl-1H-indole-3-sulfonyl fluoride: Similar structure but without the bromine atom at the 4th position.

Uniqueness

4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development .

Properties

CAS No.

2742660-66-6

Molecular Formula

C9H7BrFNO2S

Molecular Weight

292.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.